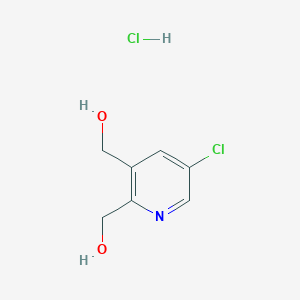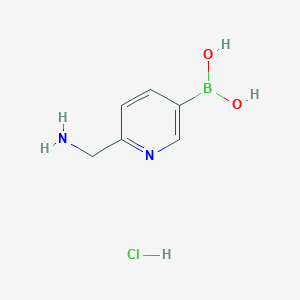
(6-(氨甲基)吡啶-3-基)硼酸盐酸盐
描述
“(6-(Aminomethyl)pyridin-3-yl)boronic acid hydrochloride” is an organic compound with the CAS Number: 1375303-30-2 . It has a molecular weight of 188.42 and its IUPAC name is 6-(aminomethyl)-3-pyridinylboronic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9BN2O2.ClH/c8-3-6-2-1-5 (4-9-6)7 (10)11;/h1-2,4,10-11H,3,8H2;1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids are known for their robust boron-nitrogen coordination chemistry, unique hydrogen bonding, and acidic properties . They are often used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学研究应用
Suzuki-Miyaura Cross-Coupling Reactions
This compound is utilized in the Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds. These reactions are fundamental in the synthesis of various organic compounds, including pharmaceuticals and polymers. The boronic acid moiety of this compound reacts with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of biaryl or styrenyl derivatives .
Chemical Synthesis
In chemical synthesis, 6-(aminomethyl)pyridin-3-ylboronic acid hydrochloride serves as a building block for heterocyclic compounds. Its structure is particularly useful for constructing pyridine rings, which are a core component of many drugs and agrochemicals .
Material Science
Researchers in material science may employ this compound to modify the surface properties of materials. By introducing pyridine and boronic acid functionalities, the compound can be used to alter adhesion, conductivity, and reactivity of material surfaces .
Chromatography
The compound’s unique structure allows it to act as a ligand in chromatography columns. It can help in the separation of complex mixtures by selectively binding with certain molecules, thus aiding in analytical and preparative chromatography .
Analytical Chemistry
In analytical chemistry, 6-(aminomethyl)pyridin-3-ylboronic acid hydrochloride can be used as a reagent for detecting and quantifying substances. Its boronic acid group can form complexes with sugars and other diol-containing compounds, which is useful in various assays .
Life Sciences Research
In life sciences, this compound finds application in the study of biochemical processes. It can be used to investigate the role of pyridine-containing molecules in biological systems or as a precursor for synthesizing bioactive molecules .
Drug Development
Due to its reactivity and functional groups, this compound is valuable in drug development. It can be used to create novel drug candidates, especially in the design of kinase inhibitors, which are a class of drugs that regulate signal transduction pathways .
Catalysis
Lastly, 6-(aminomethyl)pyridin-3-ylboronic acid hydrochloride can be used in catalysis. Its boronic acid group can participate in catalytic cycles, especially in reactions that require the formation or cleavage of carbon-oxygen bonds .
安全和危害
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
作用机制
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions , which suggests that its targets could be various organic compounds involved in these reactions.
Mode of Action
The compound 6-(aminomethyl)pyridin-3-ylboronic acid hydrochloride interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid compound (like our compound) transfers its organic group to a metal catalyst, such as palladium .
Biochemical Pathways
The biochemical pathways affected by 6-(aminomethyl)pyridin-3-ylboronic acid hydrochloride are related to the Suzuki-Miyaura coupling reactions . These reactions are used to form carbon-carbon bonds, which are fundamental in organic synthesis and can lead to the creation of a wide variety of organic compounds .
Result of Action
The molecular and cellular effects of 6-(aminomethyl)pyridin-3-ylboronic acid hydrochloride’s action are primarily the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This can lead to the synthesis of a wide variety of organic compounds.
Action Environment
The action of 6-(aminomethyl)pyridin-3-ylboronic acid hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability . Furthermore, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the presence of other substances, the temperature, and the pH of the environment .
属性
IUPAC Name |
[6-(aminomethyl)pyridin-3-yl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2.ClH/c8-3-6-2-1-5(4-9-6)7(10)11;/h1-2,4,10-11H,3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTYLOJPTHZTKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)CN)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



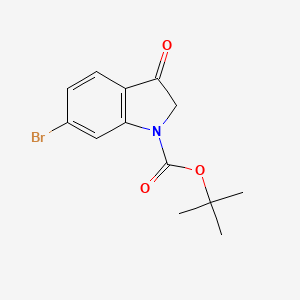
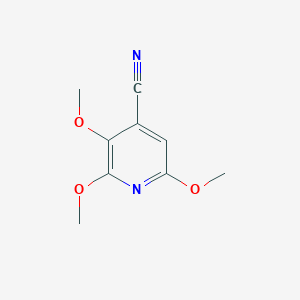
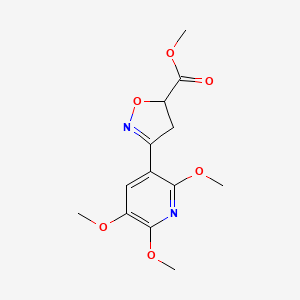
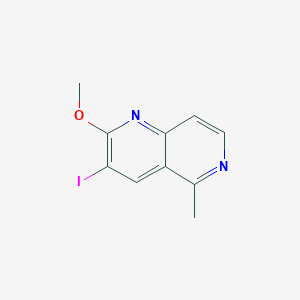
![5-Ethoxyfuro[3,4-b]pyridin-7(5H)-one](/img/structure/B1402946.png)
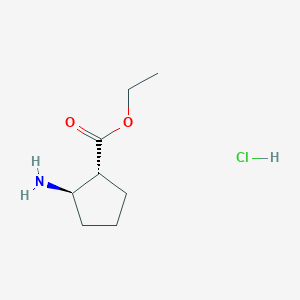

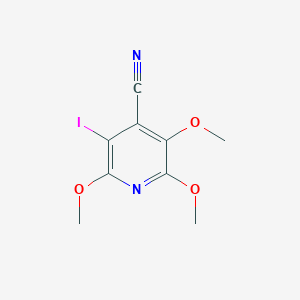

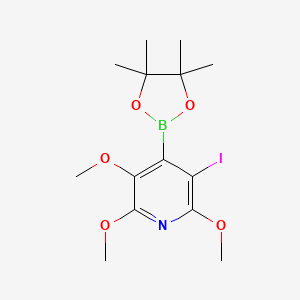
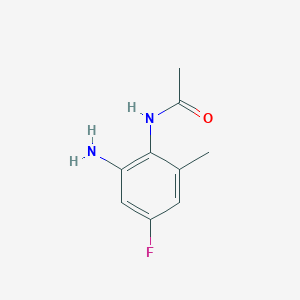
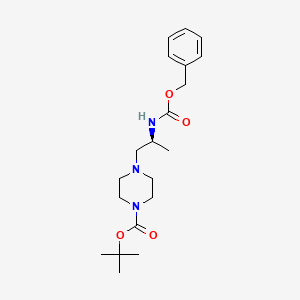
![Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B1402964.png)
